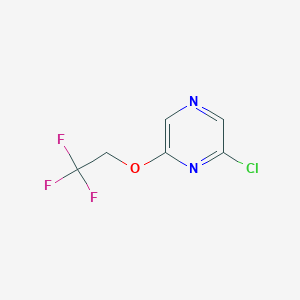

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c7-4-1-11-2-5(12-4)13-3-6(8,9)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAZQUDLXKULAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640719 | |

| Record name | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016530-98-5 | |

| Record name | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine. This molecule is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to its structural similarities to other biologically active halogenated pyrazines. This document consolidates predicted data, proposes detailed experimental protocols for its characterization, and outlines potential workflows for assessing its biological activity.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are primarily based on computational predictions. These values provide a foundational understanding of the molecule's behavior and are summarized in the table below.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₆H₄ClF₃N₂O | - |

| Molecular Weight | 212.56 g/mol | [1] |

| Boiling Point | 187.1 ± 40.0 °C | |

| Density | 1.468 ± 0.06 g/cm³ | |

| pKa | -2.26 ± 0.10 | - |

| LogP | 2.071 | - |

Synthesis and Characterization

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols for Physicochemical Characterization

The following are detailed protocols for the experimental determination of key physicochemical properties.

2.2.1. Melting Point Determination

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small amount of the crystalline solid is placed in a capillary tube, which is sealed at one end.[2]

-

The capillary tube is attached to a thermometer and placed in a heating bath.

-

The sample is heated slowly, at a rate of approximately 1-2°C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

-

2.2.2. Solubility Determination

-

Objective: To determine the solubility of the compound in various solvents.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure:

-

Add a known mass (e.g., 1-5 mg) of the compound to a test tube.

-

Add a known volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, DMSO).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid. The compound is considered soluble if no solid particles are visible.

-

2.2.3. LogP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method

-

Objective: To determine the lipophilicity of the compound.

-

Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC, analytical balance.

-

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent.

-

Add a known volume of the stock solution to a separatory funnel containing a mixture of n-octanol and water (pre-saturated with each other).

-

Shake the funnel for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Potential Biological Significance and Screening Workflows

Halogenated pyrazine derivatives have shown promise in drug discovery, exhibiting a range of biological activities including antimicrobial and enzyme inhibitory effects.[2][3]

Potential as a Monoamine Oxidase-B (MAO-B) Inhibitor

Given that some halogenated heterocyclic compounds exhibit inhibitory activity against monoamine oxidase-B (MAO-B), a target for neurodegenerative diseases, it is plausible that this compound could also act as an inhibitor.

3.1.1. MAO-B Signaling Pathway

Caption: Potential inhibition of the MAO-B signaling pathway.

3.1.2. MAO-B Inhibitor Screening Workflow

Caption: A typical workflow for screening MAO-B inhibitors.

Potential as an Antimicrobial Agent

Pyrazine derivatives are known to possess antimicrobial properties.[2][3] The subject compound could potentially exhibit activity against various bacterial or fungal strains.

3.2.1. Antimicrobial Activity Screening Workflow

Caption: A general workflow for antimicrobial activity screening.

Conclusion

This compound represents a promising scaffold for further investigation in the realm of drug discovery. The predicted physicochemical properties suggest it possesses drug-like characteristics. The proposed synthetic route and experimental protocols provide a clear path for its synthesis and characterization. Furthermore, its structural features warrant exploration of its potential as a MAO-B inhibitor and an antimicrobial agent. The workflows outlined in this guide offer a systematic approach to evaluating its biological potential. Further experimental validation is necessary to confirm the predicted properties and explore the full therapeutic potential of this compound.

References

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine molecular structure and weight

An In-depth Technical Guide to 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and properties of this compound, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document includes a summary of its key molecular data, a hypothetical experimental protocol for its synthesis and purification, and a visual representation of the experimental workflow. The information presented is intended to support researchers and scientists in their drug development endeavors.

Molecular Structure and Properties

This compound is a substituted pyrazine derivative. The core of the molecule is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This ring is substituted at the 2-position with a chloro group and at the 6-position with a 2,2,2-trifluoroethoxy group.

The molecular structure is as follows:

Caption: Chemical structure of this compound.

The key quantitative data for this molecule are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C6H4ClF3N2O[1] |

| Molecular Weight | 212.56 g/mol [1] |

| IUPAC Name | This compound[2] |

| CAS Number | 1016530-98-5[1][2] |

Hypothetical Experimental Protocol: Synthesis and Purification

The following section details a plausible experimental methodology for the synthesis and purification of this compound. This protocol is based on common organic synthesis techniques for analogous compounds.

Synthesis: Nucleophilic Aromatic Substitution

A common method for the synthesis of similar alkoxy-substituted pyrazines is through a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of a di-substituted pyrazine with the corresponding alcohol in the presence of a base.

-

Reactants:

-

2,6-Dichloropyrazine

-

2,2,2-Trifluoroethanol

-

Sodium Hydride (NaH) as a base

-

Anhydrous Dimethylformamide (DMF) as the solvent

-

-

Procedure:

-

To a solution of 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous DMF, slowly add sodium hydride (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium trifluoroethoxide.

-

Add a solution of 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the crude product.

-

Purification: Column Chromatography

The crude product can be purified using column chromatography to isolate the desired this compound.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Procedure:

-

Prepare a silica gel column using the mobile phase.

-

Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process described above.

References

Technical Guide: Solubility Profile of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine is a substituted pyrazine derivative of interest in medicinal chemistry and materials science. The trifluoroethoxy group can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter in drug development and chemical synthesis. Understanding the solubility of this compound in various organic solvents is essential for processes such as purification, formulation, and reaction optimization.

This technical guide provides a comprehensive framework for determining the solubility of this compound. Due to the absence of publicly available quantitative solubility data for this specific compound, this document details a standardized experimental protocol to generate reliable and reproducible solubility data. It is intended to be a practical resource for laboratory professionals.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature. Researchers are encouraged to use the experimental protocols outlined in this guide to generate data relevant to their specific applications. The following table provides a standardized template for recording experimentally determined solubility values.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| e.g., Methanol | 25 | Shake-Flask/HPLC | ||

| e.g., Acetonitrile | 25 | Shake-Flask/HPLC | ||

| e.g., Ethyl Acetate | 25 | Shake-Flask/HPLC | ||

| e.g., Dichloromethane | 25 | Shake-Flask/HPLC | ||

| e.g., Toluene | 25 | Shake-Flask/HPLC | ||

| e.g., Dimethyl Sulfoxide | 25 | Shake-Flask/HPLC | ||

| e.g., N,N-Dimethylformamide | 25 | Shake-Flask/HPLC |

Experimental Protocol: Determination of Thermodynamic Solubility

The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2] This method involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound is then determined using a suitable analytical technique.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or in a thermomixer.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[3]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.[4]

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Analytical Method: HPLC-UV

-

Method Development: Develop an HPLC method capable of separating the analyte from any potential impurities. A reverse-phase C18 column is often a suitable starting point. The mobile phase will depend on the polarity of the compound and should be optimized for good peak shape and retention time.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear (R² > 0.99).

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

-

Calculation: Determine the concentration of the analyte in the diluted sample using the calibration curve. Calculate the original solubility in the solvent, accounting for the dilution factor. The solubility is typically expressed in g/L or mol/L.

Analytical Method: UV-Vis Spectrophotometry

This method is suitable if the compound has a distinct chromophore and does not overlap with the solvent's absorbance.

-

Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Standards: Prepare a series of standard solutions of known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).[5][6]

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original solubility, accounting for the dilution.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

Spectroscopic Profile of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine (CAS No. 1016530-98-5). Due to the limited availability of experimental spectra in public databases, this document presents a predicted spectroscopic profile based on data from structurally analogous compounds. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including 2-chloropyrazine and molecules containing the 2,2,2-trifluoroethoxy group.

Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazine-H (H-3, H-5) | 8.2 - 8.4 | Singlet | - |

| -OCH₂CF₃ | 4.8 - 5.0 | Quartet (q) | ⁸JHF ≈ 8-9 |

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C2 (C-Cl) | 152 - 155 | Singlet | - |

| C3 | 140 - 143 | Singlet | - |

| C5 | 138 - 141 | Singlet | - |

| C6 (C-O) | 158 - 162 | Singlet | - |

| -OCH₂CF₃ | 65 - 68 | Quartet (q) | ²JCF ≈ 35-40 |

| -OCH₂CF₃ | 122 - 125 | Quartet (q) | ¹JCF ≈ 275-280 |

Reference: CDCl₃ at 77.16 ppm

Predicted ¹⁹F NMR Spectroscopic Data

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₂CF₃ | -74 to -76 | Triplet (t) | ³JHF ≈ 8-9 |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1475 | C=C and C=N stretch | Pyrazine ring |

| 1300 - 1200 | C-O stretch | Aryl-alkyl ether (asymmetric) |

| 1200 - 1100 | C-F stretch | Trifluoromethyl group |

| 1050 - 1010 | C-O stretch | Aryl-alkyl ether (symmetric) |

| 850 - 800 | C-Cl stretch | Chloro-aromatic |

Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 212/214 | Molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine. |

| [M-CF₃]⁺ | 143/145 | Loss of a trifluoromethyl radical. |

| [M-OCH₂CF₃]⁺ | 113/115 | Loss of the 2,2,2-trifluoroethoxy radical. |

| [M-Cl]⁺ | 177 | Loss of a chlorine radical. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments that would be used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and connectivity of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire a proton spectrum with a spectral width of approximately 16 ppm. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a carbon spectrum with a spectral width of approximately 220 ppm. Use a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary to obtain a good signal-to-noise ratio for quaternary carbons.

-

¹⁹F NMR Acquisition: Acquire a fluorine spectrum with a spectral width of approximately 50 ppm centered around -75 ppm. Proton decoupling can be used to simplify the spectrum to a singlet.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS). Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure:

-

Sample Preparation (Thin Film): If the sample is a solid or a non-volatile liquid, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Sample Preparation (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a translucent pellet using a hydraulic press.

-

Data Acquisition: Place the sample (thin film on a salt plate or KBr pellet) in the IR beam and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

-

Procedure:

-

Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile organic solvent like dichloromethane or hexane, into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[1][2]

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of the molecular ion and chlorine-containing fragments should be examined to confirm the presence of a chlorine atom.

-

Workflow Visualization

The following diagram illustrates a plausible workflow for the synthesis and subsequent spectroscopic characterization of this compound.

References

Navigating the Synthesis and Potential of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the synthesis, properties, and potential applications of the heterocyclic building block, 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, is now available for researchers, scientists, and drug development professionals. This guide provides a consolidated resource of its commercial availability, synthetic methodologies, and prospective utility in medicinal chemistry, addressing a critical need for accessible and in-depth information on this compound.

This compound, with the CAS Number 1016530-98-5, is a substituted pyrazine derivative that has garnered interest within the scientific community. Its unique structural features, combining a reactive chloropyrazine core with a trifluoroethoxy moiety, make it a valuable intermediate for the synthesis of novel chemical entities with potential therapeutic applications.

Commercial Availability

Several chemical suppliers offer this compound in varying quantities, facilitating its accessibility for research and development purposes. Key suppliers include:

| Supplier | Product Number | Purity | CAS Number |

| ChemUniverse | P41081 | 95% | 1016530-98-5 |

| Sunway Pharm Ltd | CB47401 | - | 1016530-98-5 |

| Laibo Chem (via Orion Cientific) | - | - | - |

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₄ClF₃N₂O |

| Molecular Weight | 212.56 g/mol |

| CAS Number | 1016530-98-5 |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method in heterocyclic chemistry offers a reliable pathway to this and similar alkoxy-substituted pyrazines.

A logical and commonly employed protocol involves the reaction of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol in the presence of a suitable base. The electron-deficient nature of the pyrazine ring facilitates the displacement of one of the chloro substituents by the trifluoroethoxide anion.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

-

2,6-Dichloropyrazine

-

2,2,2-Trifluoroethanol

-

Sodium Hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

Procedure:

-

To a solution of 2,2,2-trifluoroethanol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), slowly add a molar equivalent of a strong base such as sodium hydride at 0 °C.

-

Allow the mixture to stir at room temperature for a designated period to ensure the complete formation of the sodium trifluoroethoxide.

-

Cool the reaction mixture again to 0 °C and add a solution of 2,6-dichloropyrazine in the same anhydrous solvent dropwise.

-

The reaction mixture is then typically stirred at room temperature or gently heated to drive the substitution to completion. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is carefully quenched with water or a saturated aqueous ammonium chloride solution.

-

The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively published, the pyrazine scaffold is a well-recognized privileged structure in medicinal chemistry. Pyrazine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

The incorporation of the trifluoroethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and potentially improve binding affinity to biological targets.[2]

Logical Relationship of Structural Features to Potential Biological Activity

Caption: Structure-activity relationship insights for the target molecule.

The chloro atom at the 2-position of the pyrazine ring serves as a versatile synthetic handle for further chemical modifications. It can be readily displaced by other nucleophiles or participate in various cross-coupling reactions, allowing for the generation of diverse libraries of compounds for biological screening. This positions this compound as a valuable starting material for the exploration of new chemical space in drug discovery programs.

Researchers and drug development professionals are encouraged to consult this guide as a foundational resource for their work with this compound. Further experimental investigations are warranted to fully elucidate its biological activity and unlock its potential in the development of novel therapeutics.

References

An In-depth Technical Guide to 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, a halogenated pyrazine derivative of interest in medicinal chemistry and drug discovery. Due to its structural motifs, this compound presents potential for further functionalization and exploration of its biological activities. This document outlines its known safety and handling procedures, provides a detailed, representative experimental protocol for its synthesis, and summarizes its physicochemical and spectroscopic properties based on available data and analysis of structurally related compounds.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is synthesized from available safety data sheets (SDS) and general best practices for handling halogenated heterocyclic compounds.

1.1. Hazard Identification

While specific toxicological data for this compound is limited, it should be handled with care, assuming it may be harmful. Based on the SDS for the compound and data for structurally similar molecules, the primary hazards are expected to be:

-

Harmful if swallowed, inhaled, or in contact with skin. [1]

-

Causes skin and serious eye irritation. [1]

-

May cause respiratory irritation.

1.2. First Aid Measures

Standard first aid procedures should be followed in case of exposure[1]:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

1.3. Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

1.4. Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is not extensively reported. The following tables summarize key physical and spectroscopic properties, with values derived from available data and estimations based on structurally analogous compounds.

Table 1: Physicochemical Properties

| Property | Value | Source/Basis |

| Molecular Formula | C₆H₄ClF₃N₂O | [1][2] |

| Molecular Weight | 212.56 g/mol | [1][2] |

| CAS Number | 1016530-98-5 | [1] |

| Appearance | White to off-white solid (predicted) | Analogy to similar pyrazines |

| Melting Point | Not available (predicted range: 80-120 °C) | Analogy to similar pyrazines |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂). Limited solubility in water (predicted). | General properties of similar compounds |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (s, 1H), 8.15 (s, 1H), 4.80 (q, J = 8.4 Hz, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 158.0, 152.0, 140.0, 138.0, 122.5 (q, J = 278 Hz), 65.0 (q, J = 35 Hz) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -74.5 (t, J = 8.4 Hz) |

| Mass Spec. (EI) m/z | 212/214 [M]⁺, 183/185 [M-C₂H₂F₃]⁺ |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1600 (C=N), ~1280 (C-O), ~1150 (C-F), ~850 (C-Cl) |

Experimental Protocols

The most plausible and widely used method for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This section provides a detailed, representative protocol based on established methodologies for similar compounds.

3.1. Synthesis of this compound via SNAr

This protocol describes the reaction of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol in the presence of a strong base.

Materials:

-

2,6-Dichloropyrazine

-

2,2,2-Trifluoroethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred DMF.

-

Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium trifluoroethoxide.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of 2,6-dichloropyrazine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been elucidated, many pyrazine-containing compounds are known to be biologically active, often as kinase inhibitors. The structural features of this compound make it a candidate for investigation as a modulator of cellular signaling pathways implicated in diseases such as cancer.

4.1. Hypothetical Mechanism of Action: Kinase Inhibition

Pyrazine derivatives have been shown to inhibit various protein kinases, which are key regulators of cellular processes like proliferation, differentiation, and apoptosis.[3] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The trifluoroethoxy group may enhance binding affinity and metabolic stability.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

material safety data sheet (MSDS) for 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available material safety data, physicochemical properties, and handling protocols for 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine. Due to the limited availability of experimental data for this specific compound, information from closely related analogs and predicted values are included to offer a thorough assessment.

Chemical Identification and Properties

This compound is a substituted pyrazine derivative. The pyrazine ring system is a common scaffold in medicinal chemistry. The presence of a chlorine atom and a trifluoroethoxy group can significantly influence the molecule's physicochemical properties and biological activity.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1016530-98-5 |

| Molecular Formula | C₆H₄ClF₃N₂O |

| Molecular Weight | 212.56 g/mol |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 187.1 ± 40.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.468 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | ChemicalBook[1] |

Note: The boiling point and density are predicted values and have not been experimentally verified.

Safety and Handling

The following safety information is derived from available Material Safety Data Sheets (MSDS) for this compound and general knowledge of related chloro-organic compounds.

Table 3: Hazard Identification and Precautionary Measures

| Hazard | Description |

| Acute Toxicity | Data not available. Assumed to be harmful if swallowed, in contact with skin, or if inhaled based on analogous compounds. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working in a poorly ventilated area or if generating aerosols.

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon)[1].

Spills and Disposal

In case of a spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., sand, vermiculite), and collect it in a suitable, closed container for disposal. Avoid generating dust. Prevent the material from entering drains or waterways. Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |

Experimental Protocols

Representative Synthesis of a 2-Chloro-6-alkoxypyrazine

Materials:

-

2,6-Dichloropyrazine

-

Sodium hydride (60% dispersion in mineral oil)

-

2,2,2-Trifluoroethanol

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous ammonium chloride solution

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF. To the THF, add 2,2,2-trifluoroethanol (1.0-1.2 equivalents). Carefully add sodium hydride (1.1-1.3 equivalents) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of sodium 2,2,2-trifluoroethoxide.

-

Nucleophilic Substitution: Dissolve 2,6-dichloropyrazine (1.0 equivalent) in anhydrous THF in a separate flask. Slowly add the solution of 2,6-dichloropyrazine to the prepared sodium 2,2,2-trifluoroethoxide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the handling and synthesis of this compound.

References

The Multifaceted Biological Activities of Substituted Pyrazines: A Technical Guide for Drug Discovery Professionals

Introduction: Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a pivotal scaffold in medicinal chemistry. The inherent electronic properties of the pyrazine ring, coupled with the vast possibilities for substitution, have given rise to a diverse class of compounds with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the significant pharmacological effects of substituted pyrazines, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways.

Anticancer Activity of Substituted Pyrazines

Substituted pyrazines have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a wide array of human cancer cell lines.[3][4][5][6] Their mechanisms of action are often multifaceted, primarily involving the inhibition of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[7]

Inhibition of Kinase Signaling Pathways

A significant number of pyrazine derivatives exert their anticancer effects by targeting protein kinases, enzymes that play a crucial role in cellular signal transduction.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Pyrazine-based compounds have been shown to act as potent inhibitors of various kinases, including Pim-1 kinase, c-Met, and VEGFR-2.[8][9][10]

The binding of these inhibitors typically occurs within the ATP-binding pocket of the kinase, either in its active or inactive conformation, through a combination of hydrogen bonds and hydrophobic interactions.[1][7][11] For instance, certain aminopyrazine inhibitors have been observed to bind to an unusual inactive "Tyr-down" conformation of the mitotic kinase Nek2.[11]

Signaling Pathway: PI3K/Akt Inhibition by Substituted Pyrazines

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various substituted pyrazines have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro anticancer activity of selected pyrazine derivatives against various human cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Piperlongumine–ligustrazine derivatives | Compound 42 | U87MG (Glioblastoma) | 0.25 | [1] |

| Compound 43 | HCT116 (Colorectal) | 8.73 | [1] | |

| Chalcone–pyrazine derivatives | Compound 49 | A549 (Lung) | 0.13 | [9] |

| Compound 50 | MCF-7 (Breast) | 0.18 | [9] | |

| Compound 51 | DU-145 (Prostate) | 0.33 | [9] | |

| Ligustrazine–chalcone hybrids | Compound 57 | MDA-MB-231 (Breast) | 1.60 | [9] |

| Compound 60 | HepG-2 (Liver) | 1.54 | [9] | |

| [1][7][8]triazolo[4,3-a]pyrazine derivatives | Compound 17l | A549 (Lung) | 0.98 | [10] |

| Compound 17l | MCF-7 (Breast) | 1.05 | [10] | |

| Imidazo[1,2-a]pyrazine derivatives | Compound 12b | Hep-2 (Laryngeal) | 11 | [12] |

| Compound 12b | HepG2 (Liver) | 13 | [12] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Assay

Materials:

-

96-well microplates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted pyrazine compounds

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilizing solution (e.g., Dimethyl sulfoxide - DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: The following day, treat the cells with various concentrations of the substituted pyrazine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, carefully remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilizing solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity of Substituted Pyrazines

Pyrazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table presents the MIC values of selected pyrazine derivatives against various microbial strains.

| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine derivatives | Compound 2e | Staphylococcus aureus | 32 | [13] |

| Compound 2e | Escherichia coli | 16 | [13] | |

| Pyrazine-2-carbohydrazide derivatives | Not specified | Staphylococcus aureus | - | [14] |

| Not specified | Bacillus subtilis | - | [14] | |

| Not specified | Salmonella typhi | - | [14] | |

| Not specified | Escherichia coli | - | [14] | |

| Ligustrazine–chalcone hybrids | Not specified | Micrococcus luteus | 31.25 | [9] |

Experimental Protocol: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

-

Serial Dilution of Compounds: The substituted pyrazine compounds are serially diluted in the broth medium in a 96-well microplate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity of Substituted Pyrazines

Several pyrazine derivatives have been investigated for their antiviral properties against a variety of viruses, including both DNA and RNA viruses.[3][4][8]

Reported Antiviral Activities

-

Hepatitis C Virus (HCV): Certain pyrazine derivatives have been identified as allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[1]

-

SARS-CoV-2: Pyrazine conjugates have shown promising activity against SARS-CoV-2.[15]

-

Herpes Simplex Virus (HSV): Some pyrazine C-nucleosides have demonstrated activity against herpes viruses.[16]

Experimental Protocol: In Vitro Antiviral Assay (General)

A common method to assess the in vitro antiviral activity of a compound is the plaque reduction assay or a cell-based assay measuring the inhibition of viral replication.

Procedure:

-

Cell Culture: Host cells susceptible to the virus of interest are cultured in multi-well plates.

-

Compound Treatment and Infection: The cells are pre-treated with various concentrations of the substituted pyrazine, followed by infection with a known titer of the virus.

-

Incubation: The infected cells are incubated to allow for viral replication.

-

Quantification of Viral Inhibition: The extent of viral inhibition is determined by various methods, such as:

-

Plaque Reduction Assay: Counting the number of viral plaques (areas of cell death) in the presence of the compound compared to a control.

-

Viral Yield Reduction Assay: Measuring the amount of infectious virus produced in the supernatant.

-

Reporter Gene Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) and measuring the reporter signal.

-

-

Data Analysis: The half-maximal effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated.

Anti-inflammatory Activity of Substituted Pyrazines

Substituted pyrazines have been shown to possess anti-inflammatory properties, which are often evaluated using in vivo models of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the anti-inflammatory activity of new compounds.[16][17][18]

Experimental Workflow: Carrageenan-Induced Paw Edema

Procedure:

-

Animal Dosing: The test animals (typically rats or mice) are administered the substituted pyrazine compound at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., hourly for up to 5 hours) using a plethysmometer.

-

Data Analysis: The increase in paw volume is calculated for each animal. The percentage of inhibition of edema in the treated groups is then calculated relative to the control group.

Neuroprotective Effects of Substituted Pyrazines

Certain pyrazine derivatives, notably tetramethylpyrazine (TMP), have demonstrated significant neuroprotective effects in various models of neurological damage, including ischemic stroke.[19][20][21] The mechanisms underlying these effects often involve the modulation of signaling pathways related to cell survival and apoptosis.

Signaling Pathway: Neuroprotection via PI3K/Akt Activation

Tetramethylpyrazine has been shown to exert its neuroprotective effects in part by activating the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.

Signaling Pathway: Neuroprotective Effect of Tetramethylpyrazine

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GraphViz Examples and Tutorial [graphs.grevian.org]

- 13. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]

- 14. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]

- 16. azurebiosystems.com [azurebiosystems.com]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Study of different heterocycles showing significant anti-severe acute respiratory syndrome 2 activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

The Pivotal Role of the Trifluoroethoxy Group in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug design. Among these, the trifluoroethoxy group (-OCH₂CF₃) has emerged as a critical moiety for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Its unique electronic properties and steric profile confer significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved protein-ligand interactions. This technical guide provides an in-depth analysis of the role of the trifluoroethoxy group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Their Impact on Drug Design

The trifluoroethoxy group imparts a unique combination of properties that medicinal chemists can leverage to fine-tune the characteristics of drug candidates.

Lipophilicity and Permeability

The trifluoroethoxy group is significantly more lipophilic than a methoxy group and even more so than a hydroxyl or hydrogen substituent. This increased lipophilicity, often quantified by the Hansch lipophilicity parameter (π), can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.

Electronic Effects and pKa Modulation

The strong electron-withdrawing nature of the three fluorine atoms in the trifluoroethoxy group can influence the acidity or basicity (pKa) of nearby functional groups within a molecule. This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with its biological target.

Metabolic Stability

One of the most significant advantages of the trifluoroethoxy group is its contribution to metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing a metabolically labile group (like a methoxy group) with a trifluoroethoxy group, chemists can block common metabolic pathways, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.

Data Presentation: Comparative Physicochemical and Pharmacokinetic Properties

The following tables summarize the quantitative impact of incorporating a trifluoroethoxy group in comparison to other substituents.

| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect (Hammett Constant, σp) |

| -H | 0.00 | 0.00 |

| -CH₃ | 0.56 | -0.17 |

| -OCH₃ | -0.02 | -0.27 |

| -OCH₂CF₃ | ~1.0 (estimated) | ~0.25 (estimated) |

| -OCF₃ | 1.04 | 0.35 |

| -CF₃ | 0.88 | 0.54 |

Table 1: Comparison of Physicochemical Parameters of Common Substituents.

| Compound Pair | Modification | In Vitro Half-Life (t½) in Human Liver Microsomes | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Compound A | -OCH₃ | 15 min | 92.4 |

| Compound A' | -OCH₂CF₃ | > 120 min | < 5.8 |

| Compound B | -CH₃ | 32 min | 43.3 |

| Compound B' | -OCH₂CF₃ | 98 min | 14.1 |

Table 2: Illustrative Comparison of Metabolic Stability of Analogous Compounds. (Note: Data is representative and will vary depending on the specific molecular scaffold).

Role in Protein-Ligand Interactions

The fluorine atoms of the trifluoroethoxy group can participate in favorable interactions with biological targets, thereby enhancing binding affinity and potency. These interactions can include:

-

Multipolar Interactions: The polarized C-F bond can engage in orthogonal multipolar interactions with the protein backbone, particularly with carbonyl groups (C-F···C=O). These interactions can provide a significant boost in binding energy.

-

Hydrophobic Interactions: The lipophilic nature of the trifluoroethoxy group allows it to occupy and favorably interact with hydrophobic pockets in the binding site of a protein.

Case Studies: Approved Drugs Featuring the Trifluoroethoxy Group

Several approved drugs highlight the successful application of the trifluoroethoxy group in medicinal chemistry.

-

Riluzole: Used for the treatment of amyotrophic lateral sclerosis (ALS), riluzole's trifluoromethoxy group (a close relative of trifluoroethoxy) is crucial for its CNS penetration and overall pharmacokinetic profile.

-

Sonidegib: A Hedgehog signaling pathway inhibitor used for the treatment of basal cell carcinoma.

-

Delamanid and Pretomanid: Both are anti-tuberculosis agents, where the nitroimidazole core is activated within the mycobacteria. The broader molecular scaffold contributes to their efficacy and safety profile.

Mandatory Visualizations

Signaling Pathways

Caption: The Hedgehog signaling pathway with the inhibitory action of Sonidegib.

Caption: Simplified mechanism of action of Riluzole in modulating glutamatergic neurotransmission.

Experimental Workflows

Caption: Experimental workflow for an in vitro microsomal stability assay.

Experimental Protocols

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

-

Test compound

-

Pooled human liver microsomes (e.g., 20 mg/mL stock)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile with an internal standard

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw liver microsomes on ice.

-

Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the microsomal suspension to each well.

-

Add the test compound working solution to the wells. Include control wells without the NADPH regenerating system.

-

Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system to the appropriate wells (time = 0).

-

-

Sampling and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile (containing an internal standard) to the corresponding wells.

-

-

Sample Processing and Analysis:

-

Seal the plate and vortex to mix.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

-

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a compound that is bound to plasma proteins.

Materials:

-

Test compound

-

Pooled human plasma

-

Phosphate buffered saline (PBS), pH 7.4

-

Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)

-

96-well plate

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Spike the test compound into the human plasma to the desired final concentration (e.g., 1 µM), ensuring the final solvent concentration is low (e.g., <1%).

-

-

Dialysis Setup:

-

Pipette the spiked plasma into the sample chamber of the RED device inserts.

-

Pipette PBS into the buffer chamber of the inserts.

-

Place the inserts into the 96-well base plate and seal with an adhesive film.

-

-

Incubation:

-

Incubate the plate at 37°C with shaking (e.g., 100 rpm) for a predetermined time to reach equilibrium (typically 4-6 hours).

-

-

Sampling:

-

After incubation, carefully remove the sealing film.

-

Aliquot samples from both the plasma and buffer chambers into a new 96-well plate for analysis.

-

-

Sample Processing and Analysis:

-

To the buffer samples, add an equal volume of blank plasma. To the plasma samples, add an equal volume of PBS to matrix-match the samples.

-

Precipitate the proteins by adding cold acetonitrile (containing an internal standard).

-

Vortex and centrifuge to pellet the proteins.

-

Analyze the supernatant from both the plasma and buffer chambers by LC-MS/MS to determine the concentration of the test compound.

-

-

Data Analysis:

-

Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

-

Calculate the percentage bound = (1 - fu) * 100.

-

Synthesis of 6-(Trifluoroethoxy)-2-aminobenzothiazole (A Riluzole Analog)

Objective: To synthesize a riluzole analog to demonstrate a common method for incorporating the trifluoroethoxy group.

Materials:

-

4-(Trifluoroethoxy)aniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoroethoxy)aniline and potassium thiocyanate in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Pour the reaction mixture into water and neutralize with a saturated solution of sodium carbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 6-(trifluoroethoxy)-2-aminobenzothiazole.

Conclusion

The trifluoroethoxy group is a powerful tool in the medicinal chemist's armamentarium. Its ability to enhance metabolic stability, modulate physicochemical properties, and contribute to favorable protein-ligand interactions makes it a highly valuable substituent in the design of novel therapeutics. A thorough understanding of its properties and the availability of robust synthetic and analytical methods for its incorporation and evaluation are essential for leveraging its full potential in drug discovery and development. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for researchers in the field.

Methodological & Application

Synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine from 2,6-Dichloropyrazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry.

Introduction

This compound is a substituted pyrazine derivative with potential applications in the development of novel therapeutic agents. The pyrazine core is a common scaffold in biologically active molecules, and the incorporation of a trifluoroethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This protocol outlines a reliable method for the preparation of this compound from commercially available 2,6-dichloropyrazine and 2,2,2-trifluoroethanol.

The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the trifluoroethoxide ion, generated in situ by a strong base, displaces one of the chlorine atoms on the electron-deficient pyrazine ring.

Reaction Scheme

Data Presentation

| Parameter | Value | Reference |

| Reactants | 2,6-Dichloropyrazine, 2,2,2-Trifluoroethanol, Sodium Hydride (60% dispersion in mineral oil) | General Protocol |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | General Protocol |

| Reaction Temperature | 0 °C to Room Temperature | General Protocol |

| Reaction Time | 12-24 hours | General Protocol |

| Product Molar Mass | 212.56 g/mol | [1] |

| Typical Yield | Not explicitly reported for this specific reaction, but analogous reactions suggest moderate to good yields. | Inferred from similar syntheses |

| Purity | >95% (after purification) | [1] |

Experimental Protocol

This protocol is based on established methodologies for similar nucleophilic aromatic substitution reactions on chloropyrazines.

Materials:

-

2,6-Dichloropyrazine

-

2,2,2-Trifluoroethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (or Ethyl acetate)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF).

-

Cool the flask to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred DMF. Caution: Sodium hydride is highly reactive and flammable. Handle with care in an inert atmosphere.

-

-

Formation of the Alkoxide:

-

To the suspension of sodium hydride in DMF, slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise via syringe.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium trifluoroethoxide.

-

-

Nucleophilic Aromatic Substitution:

-

Dissolve 2,6-dichloropyrazine (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of 2,6-dichloropyrazine to the reaction mixture at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and add diethyl ether (or ethyl acetate) and water.

-